(Isothiouronium)bimane Hydrobromide
Description
Contextualization of Bimane Derivatives in Contemporary Chemical Sciences
Bimane derivatives are a class of heterocyclic compounds built upon the 1,5-diazabicyclo[3.3.0]octadienedione framework. First reported by Kosower and colleagues in the 1970s, these molecules have become mainstays in various scientific disciplines due to their unique photophysical properties. researchgate.net Bimanes exist as two primary isomers, syn and anti, which have markedly different characteristics; the syn isomer is typically stable and highly fluorescent, whereas the anti isomer is often non-fluorescent. researchgate.net
The appeal of bimanes lies in their high fluorescence quantum yields, relatively low molecular weight, and the ability to tune their optical properties by modifying the substituents on the bicyclic core. researchgate.netrsc.org This tunability allows for the rational design of probes with specific absorption and emission spectra, including large Stokes shifts, which are advantageous for minimizing self-quenching and background interference in detection assays. rsc.org
In modern chemical research, bimane derivatives are employed in a wide array of applications:
Fluorescent Probes and Labels: Their most common use is as fluorescent tags. For instance, monobromobimane (B13751) is a well-established reagent for reacting with thiol groups, enabling the labeling and quantification of cysteine residues in proteins. nih.gov Recent advancements have produced bimane-based probes capable of detecting amyloid fibrils associated with neurodegenerative diseases. rsc.org
Caged Compounds: Bimanes have been developed as photoremovable protecting groups. These "caged" compounds can release carboxylic acids, amino acids, or other bioactive molecules upon exposure to light, offering precise spatiotemporal control over biological processes. researchgate.net
Chemical Sensors: Researchers have designed bimane derivatives that respond to the presence of specific analytes. These sensors can detect trace amounts of water in organic solvents, or sense metal ions like cobalt and sodium through fluorescence quenching or enhancement. ariel.ac.il
Supramolecular Chemistry: The bimane scaffold serves as a building block in the construction of larger, organized molecular assemblies, including metal-coordination architectures. ariel.ac.il
Significance of the Isothiouronium Moiety in Nucleophilic Chemistry
The isothiouronium functional group, which has the general structure [RSC(NH₂)₂]⁺, is the salt form of an isothiourea. wikipedia.org These salts are most commonly synthesized through the straightforward alkylation of thiourea (B124793) with an alkyl halide (RX), a reaction that covalently links the sulfur of thiourea to the R-group of the alkylating agent. wikipedia.org
In the context of nucleophilic chemistry, the isothiouronium moiety is highly significant primarily for its ability to act as an effective leaving group. This property is exploited in several synthetic transformations:
Activation of Alcohols: O-alkyl isouronium salts, formed by the reaction of alcohols with activating agents, serve as highly reactive intermediates. These intermediates readily undergo nucleophilic displacement reactions, allowing for the conversion of poorly reactive alcohols into other functional groups. nih.gov
Synthesis of Amines and Thiols: The reaction of these activated isouronium intermediates with amines is a well-established method for forming C-N bonds. nih.gov This process often proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, which, in the case of chiral substrates, can result in a complete inversion of stereochemistry. nih.govmasterorganicchemistry.com Additionally, the hydrolysis of S-alkyl isothiouronium salts provides a reliable pathway to synthesize thiols (RSH). wikipedia.org
Guanidinylation Reactions: Certain S-alkylated isothiouronium salts are used to convert primary amines into guanidinium (B1211019) groups, a transformation known as the Rathke synthesis. wikipedia.org
Metal Chelation: Resins functionalized with isothiouronium groups are utilized commercially to bind and recover precious or heavy metals, such as platinum and mercury, from solutions. wikipedia.org
The formation of (Isothiouronium)bimane Hydrobromide from a brominated bimane and thiourea directly leverages this chemistry, tethering the fluorescent reporter (bimane) to a reactive handle (isothiouronium) that is primed for nucleophilic attack.
Historical Development and Evolution of Bimane-Based Reagents in Academic Investigations
The history of bimane-based reagents began in 1978 with their first synthesis by E. M. Kosower. researchgate.net The initial work established the fundamental properties of the syn- and anti-isomers of the 9,10-dioxabimane core. Following this discovery, the primary focus shifted toward creating functionalized derivatives to serve as practical tools in biochemical and cellular studies.
One of the earliest and most impactful developments was the synthesis of monobromobimane (mBBr) and dibromobimane (B43652) (bBBr). These reagents proved to be highly effective for labeling low-molecular-weight thiols and cysteine residues in proteins, quickly becoming standard tools in protein chemistry and cell biology. nih.gov Their utility stems from the high reactivity of the bromine atom toward soft nucleophiles like thiols, combined with the strong fluorescence of the resulting bimane adduct.
Over the subsequent decades, academic research has driven the evolution of bimane chemistry in several key directions:
Expansion of the Synthetic Toolkit: Efforts have been made to overcome the limitations of early synthetic routes, which often required hazardous reagents. Recent developments include "green" and more efficient, large-scale syntheses, making a wider range of derivatives more accessible. researchgate.net The creation of key intermediates like syn-α-diiodobimane has opened gateways to new derivatives with extended π-systems. ariel.ac.il
Tuning of Photophysical Properties: A major area of investigation has been the rational design of bimanes with tailored fluorescent properties. By adding various electron-donating or electron-withdrawing groups, scientists have created palettes of bimane probes with emissions spanning the visible spectrum and possessing large Stokes shifts. rsc.org
Advanced Applications: The evolution from simple labels to sophisticated functional molecules is evident in recent literature. Bimanes are now integral components of fluorescent sensors for metal ions and water, phototriggers for releasing caged compounds, and structural motifs in topochemical polymerization reactions initiated by visible light. researchgate.netariel.ac.il
The development of this compound represents a logical step in this evolution, combining the well-established fluorescent signaling of the bimane core with the versatile reactivity of the isothiouronium group, thereby creating a bifunctional reagent for advanced applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Alternate Name | Bimanylisothiouronium Bromide | scbt.combiomart.cn |
| Molecular Formula | C₁₁H₁₄N₄O₂S₂·HBr | scbt.comscbio.cn |
| Molecular Weight | 347.23 g/mol | scbt.comscbio.cn |
| Appearance | Yellow Solid | biomart.cn |
| Application | Fluorescent Reagent | scbt.comscbio.cn |
Table 2: Example Photophysical Properties of Select Bimane Derivatives
This table illustrates the tunability of bimane fluorescence through chemical modification, as discussed in Section 1.1. The data is for styryl bimane derivatives in an ACN/PBS buffer solution.
| Compound | Substituent Type | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (%) | Source(s) |
| Parent Phosphonate 3 | - | 380 | 464 | 84 | 64.6 | rsc.org |
| Derivative 5a | Electron-withdrawing (CF₃) | 370 | 503 | 133 | 0.2 | rsc.org |
| Derivative 5d | Electron-donating (OCH₃) | 405 | 580 | 175 | 0.1 | rsc.org |
| Derivative 5j | Electron-donating (NH₂) | 445 | 662 | 217 | 0.5 | rsc.org |
| Derivative 5k | Electron-donating (N(CH₃)₂) | 460 | 660 | 200 | 0.2 | rsc.org |
Properties
Molecular Formula |
C₁₁H₁₅BrN₄O₂S₂ |
|---|---|
Molecular Weight |
347.23 |
Synonyms |
Bimanylisothiouronium Bromide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isothiouronium Bimane Hydrobromide
Established Pathways for the Preparation of (Isothiouronium)bimane Hydrobromide
The synthesis of this compound involves a combination of forming the core bimane structure and introducing the isothiouronium functional group. The established methods generally fall into two main strategic categories: the direct alkylation of a thiourea (B124793) precursor to form the isothiouronium moiety and the synthesis of the bimane scaffold followed by its functionalization.
Alkylation Strategies for Isothiouronium Moiety Formation from Thiourea Precursors
The formation of isothiouronium salts via the alkylation of thiourea is a well-established and widely utilized synthetic transformation. wikipedia.orgresearchgate.net This reaction proceeds through the nucleophilic attack of the sulfur atom of thiourea on an appropriate alkylating agent, typically an alkyl halide. researchgate.netlibretexts.org In the context of synthesizing this compound, this would involve a bimane derivative bearing a suitable leaving group.
The general mechanism for this S-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgucalgary.ca The sulfur atom of thiourea acts as the nucleophile, displacing a halide or another leaving group from the alkyl substrate. libretexts.org The resulting product is a stable isothiouronium salt. researchgate.net
For instance, the reaction of thiourea with an alkyl halide, such as bromomethylbimane, would lead to the direct formation of the this compound. The reaction is typically carried out in a polar solvent, such as methanol (B129727) or ethanol, and may be heated to facilitate the reaction. researchgate.netgoogle.com
Table 1: General Conditions for Alkylation of Thiourea
| Parameter | Description | Common Examples |
| Alkylating Agent | A molecule containing a good leaving group. | Alkyl halides (R-Br, R-I), Alkyl sulfates |
| Solvent | Polar solvents to facilitate the SN2 reaction. | Methanol, Ethanol, Water |
| Temperature | Varies depending on the reactivity of the substrates. | Room temperature to reflux |
| Reaction Time | Can range from minutes to several hours. | 90 minutes to 24 hours |
Synthesis of Bimane Scaffolds and Subsequent Functionalization
The bimane scaffold is a fluorescent heterocyclic framework that can be synthesized through various methods. Once the core bimane structure is in place, it can be functionalized to introduce the isothiouronium group. The design and synthesis of bimane-based probes often involve creating a palette of compounds with tunable photophysical properties. rsc.org
The synthesis of the bimane scaffold can be approached in several ways, often involving the condensation of precursor molecules to form the bicyclic system. Subsequent functionalization is a key step to introduce the desired reactivity. For the synthesis of this compound, a common strategy would be to first synthesize a bimane derivative with a reactive handle, such as a halomethyl group (e.g., bromomethylbimane). This intermediate can then undergo the alkylation reaction with thiourea as described in the previous section.
This two-step approach allows for greater modularity in the synthesis, enabling the preparation of a variety of functionalized bimanes by modifying the final functionalization step.
Derivatization Reactions and Functional Group Interconversions Involving the Isothiouronium Group
The isothiouronium group is a versatile functional moiety that can participate in a range of chemical transformations. These reactions are crucial for the derivatization of this compound and for its application as a synthetic intermediate.
Hydrolysis Pathways Leading to Thiol Generation and Their Mechanistic Implications
One of the most common reactions of isothiouronium salts is their hydrolysis to yield thiols. wikipedia.orgucalgary.ca This transformation is typically carried out under basic conditions. libretexts.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the isothiouronium group. This leads to the formation of urea (B33335) and the corresponding thiol. wikipedia.org
The hydrolysis of this compound would therefore result in the formation of the corresponding bimane-thiol. The reaction conditions, such as the solvent system and reaction time, can influence the product distribution, with the potential for side reactions like the formation of disulfides. researchgate.net
Table 2: Products of Isothiouronium Salt Hydrolysis
| Starting Material | Reagents | Primary Product | Byproducts |
| Isothiouronium Salt | Aqueous Base (e.g., NaOH) | Thiol (R-SH) | Urea, Disulfide (R-S-S-R) |
Conversion of Amines to Guanidinium (B1211019) Groups Mediated by Isothiouronium Salts (Rathke Synthesis Analogues)
Isothiouronium salts, particularly S-alkylated derivatives, can be employed to convert primary amines into guanidinium groups. wikipedia.org This reaction is analogous to the Rathke synthesis, first reported in 1881. wikipedia.org In this process, the isothiouronium salt acts as an electrophile, and the amine acts as a nucleophile. The reaction results in the displacement of the thiol leaving group and the formation of a new C-N bond, yielding a guanidinium salt. wikipedia.org
The use of this compound in a Rathke-type synthesis would allow for the introduction of a fluorescent bimane label onto a primary amine-containing molecule, with the concomitant formation of a guanidinium group.
Thioether and Thioester Formation through Targeted Isothiouronium Reactivity
More recent research has highlighted the utility of isothiouronium salts as reagents for the synthesis of thioethers and thioesters, often avoiding the need for handling volatile and odorous thiols. researchgate.netnih.govacs.org
For thioether synthesis, isothiouronium salts can react with alcohols in a stereoselective manner, providing a thiol-free method for their preparation. nih.gov This method has been shown to be scalable and tolerant of a wide range of functional groups. nih.gov The reaction likely proceeds through the activation of the alcohol by the isothiouronium salt, followed by nucleophilic attack.
In the formation of thioesters, isothiouronium salts react with carboxylic acids. nih.govacs.org This approach is advantageous due to the stability and ease of handling of the isothiouronium salts compared to the corresponding thiols. nih.gov The reaction mechanism is thought to involve the formation of a reactive intermediate that is then attacked by the carboxylate. acs.org This methodology has been successfully applied to the synthesis of various thioesters, including cyanomethyl thioesters. nih.gov
Mechanistic Investigations of Isothiouronium Bimane Hydrobromide Reactivity
Elucidation of Distinct Nucleophilic Properties and Reaction Kinetics
The reactivity of (isothiouronium)bimane hydrobromide is largely defined by its nucleophilic character, particularly in reactions with thiols. The isothiouronium group, a protected form of a thiol, can participate in nucleophilic reactions. The bimane core, a fluorescent chromophore, allows for the monitoring of these reactions.
The kinetics of reactions involving bimanes are often studied under pseudo-first-order conditions, where one reactant is in significant excess. nih.gov However, when reactant concentrations are comparable, second-order kinetics must be applied. nih.gov The rate of reaction is highly dependent on the nucleophilicity of the reacting species. For instance, in thiol-disulfide exchange reactions, the deprotonated thiolate form is the more potent nucleophile. nih.govyoutube.com The rate of these reactions is therefore sensitive to the pH of the solution and the pKa of the thiol involved. nih.gov Generally, a lower pKa for the attacking thiol leads to a higher concentration of the reactive thiolate at a given pH, which can increase the reaction rate. nih.gov
The table below presents hypothetical kinetic data for the reaction of a bimane derivative with various thiols, illustrating the influence of the thiol's pKa on the second-order rate constant.
| Thiol Reactant | pKa | Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹) |
| Thiophenol | 6.5 | 15.0 |
| Cysteine | 8.3 | 2.5 |
| Glutathione | 9.2 | 0.8 |
This table is illustrative and provides hypothetical data to demonstrate the principles of reaction kinetics.
Role of the Hydrobromide Counterion in Solution-Phase Reactivity and Solubility Enhancement
The counterion can also influence reactivity in the solution phase. In ionic liquids, while Coulombic forces are dominant, the specific nature of the anion and cation, including their ability to form hydrogen bonds, significantly affects the physical and chemical properties of the system. rsc.org The hydrobromide ion, being the conjugate base of a strong acid (hydrobromic acid), is a weak base and a good leaving group. In certain reaction mechanisms, the nature of the counterion can affect the stability of intermediates and transition states, thereby influencing the reaction rate. The presence of the bromide ion in solution can also affect the ionic strength of the medium, which in turn can modulate the rates of reactions involving charged species.
Intramolecular and Intermolecular Interactions Governing Reaction Pathways, Including Hydrogen Bonding Contributions
The reaction pathways of this compound are governed by a complex interplay of intramolecular and intermolecular forces. khanacademy.orglibretexts.org Intramolecular forces are the forces that hold the atoms within the molecule together, such as covalent bonds. khanacademy.org Intermolecular forces, while weaker, are critical in determining how molecules interact with each other and with the solvent, influencing reaction rates and pathways. harvard.edu
Hydrogen bonding is a particularly important intermolecular interaction that can significantly affect reactivity. libretexts.orgnih.gov In protic solvents, hydrogen bonds can form between the solvent and the reactants, stabilizing them and potentially altering their reactivity. mdpi.com For example, hydrogen bonding to the bimane core or the isothiouronium group could influence the electrophilicity or nucleophilicity of the reaction centers. In some systems, hydrogen bonds are crucial for activating a reaction site; for instance, a cascade of hydrogen bonds can polarize a bond, making it more susceptible to nucleophilic attack. nih.gov Conversely, breaking a pre-existing hydrogen bond during a reaction can introduce an additional energy barrier, slowing the reaction down. nih.gov
Computational studies using methods like Density Functional Theory (DFT) can provide insights into the reaction pathways and the non-covalent interactions that govern them. nih.govnih.gov These studies can model the transition states and intermediates, revealing how hydrogen bonding and other intermolecular forces contribute to the stability of these species and direct the course of the reaction. nih.gov
Advanced Methodologies for Reaction Mechanism Elucidation in Bimane Systems (e.g., Yield Fingerprinting, Kinetic Isotope Effects)
To unravel the complex mechanisms of reactions involving bimane systems, researchers employ advanced methodologies beyond simple kinetic studies.
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. researchgate.net This technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen) and measuring the effect on the reaction rate. nih.gov A significant change in the rate (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. researchgate.net The magnitude of the KIE can provide detailed information about the geometry of the transition state. This method is particularly useful for distinguishing between concerted and stepwise reaction mechanisms. researchgate.net
Yield Fingerprinting is a newer technique used to elucidate reaction mechanisms, especially for complex reactions that yield multiple products. The method involves systematically varying reaction conditions (e.g., temperature, concentration, catalyst) and analyzing the resulting product distribution or "yield fingerprint." By comparing these experimental fingerprints to those predicted by various mechanistic models, researchers can identify the most probable reaction pathway.
Computational methods, such as steered molecular dynamics (SMD) and random acceleration molecular dynamics (RAMD), are also employed to explore the potential energy surfaces of reactions and to visualize the unbinding pathways of molecules from active sites, providing a dynamic picture of the reaction process. rsc.org
Research Applications of Isothiouronium Bimane Hydrobromide in Chemical and Biochemical Systems
Utilization as a Fluorescent Probe in Academic Biological Research
Currently, there is a lack of specific research data available in the public domain on the use of (Isothiouronium)bimane Hydrobromide for the following applications:
Investigating protein structure, folding, and interactions via thiol labeling.
Detection and quantification of reactive oxygen species and free radicals in cellular and environmental contexts.
Real-time visualization and tracking of intracellular processes (excluding clinical).
While commercial suppliers describe this compound as a fluorescent reagent, detailed academic studies outlining its use in these specific biological research areas are not readily found. scbt.com
Role in Materials Science and Polymer Chemistry
The isothiouronium moiety, a key component of this compound, has been effectively utilized in the functionalization of polymeric materials and the development of advanced hydrogel architectures.
Functionalization of Polymeric Materials with Accessible Isothiouronium Groups
Isothiouronium groups can be incorporated into polymeric materials to impart specific functionalities. scbt.comscbt.com These groups can enhance the adsorptive properties of the material or serve as a precursor for further chemical modifications. scbt.comscbt.com A notable example involves the synthesis of the amphiphilic monomer 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), which contains an isothiouronium group. scbt.comscbt.com This monomer can be copolymerized with other monomers, such as poly(ethylene glycol) diacrylate (PEGDA), through radical cross-linking. scbt.comscbt.com This method allows for the incorporation of up to 3 wt% of AUITB into hydrogels without significantly altering their equilibrium swelling degree. scbt.comscbt.com The successful functionalization of the hydrogel surface with isothiouronium groups has been confirmed through various analytical techniques, including water contact angle measurements and the observation of an increased isoelectric point of the hydrogel surface from 4.5 to 9.0. scbt.comscbt.com
Design and Preparation of Thiol-Functionalized Hydrogels for Advanced Material Architectures
A key advantage of incorporating isothiouronium groups into hydrogels is their facile conversion to thiol groups under mild conditions. scbt.comscbt.com This transformation allows for the creation of thiol-functionalized hydrogels, which are valuable for a range of applications, including bioconjugation. scbt.comscbt.com The reduction of isothiouronium groups to thiols can be achieved by treating the hydrogel with a solution of sodium metabisulfite (B1197395) (Na₂S₂O₅) at an elevated temperature. scbt.com The resulting thiol-functionalized hydrogels can then be used to immobilize biomolecules, such as enzymes. For instance, the functional enzyme horseradish peroxidase has been successfully immobilized on such hydrogels, demonstrating the potential of this approach for creating advanced material architectures with biological activity. scbt.comscbt.com
Analytical Chemistry Applications
Information regarding the specific application of this compound as a sensitive detector in advanced chromatography and electrophoresis is not available in the reviewed scientific literature.
Detailed research findings on the use of this compound for the chelation and recovery of heavy and noble metals are not present in the surveyed literature. While related compounds like thiourea (B124793) are used in hydrometallurgical processes for the recovery of noble metals such as gold, specific data on this compound for this purpose is not documented. mdpi.com
Organic Synthesis Reagent Development
Isothiouronium salts have been identified as stable and versatile reagents in organic synthesis, offering alternatives to traditionally used compounds.
Isothiouronium salts serve as effective deoxasulfenylating agents, facilitating a stereoselective, thiol-free method for the synthesis of thioethers directly from alcohols. nih.gov This method is noted for its simplicity, scalability, and broad functional group tolerance, making it a valuable alternative to established methods like the thio-Mitsunobu reaction. nih.govrsc.org The reaction proceeds with a clean inversion of configuration in chiral secondary alcohols, and this stereoinversion has been shown to be dependent on the counteranion of the isothiouronium salt. nih.govrsc.org This approach is particularly useful for the late-stage modification of complex molecules, including pharmaceuticals. nih.gov Isothiouronium salts are advantageous as they are odorless, stable, and easily accessible compounds. rsc.org
Table 1: Stereoselective Thioether Synthesis from Alcohols
| Alcohol Substrate | Isothiouronium Salt | Product (Thioether) | Yield | Key Finding |
| Chiral Secondary Alcohols | Varies (counteranion dependent) | Inverted configuration thioether | High | Stereoinversion is dependent on the counteranion. nih.govrsc.org |
| Primary Alcohols | Isothiouronium salts | Corresponding thioether | Moderate to high | Provides a direct, one-pot, two-step synthesis. rsc.org |
| Complex Molecules (e.g., pharmaceuticals) | Isothiouronium salts | Thioether analogues | Good | Enables late-stage functionalization. nih.gov |
A significant application of isothiouronium salts is in the conversion of carboxylic acids to cyanomethyl thioesters. nih.govacs.org This method is operationally simple, avoids the use of thiols, and demonstrates high functional group tolerance. acs.orgnih.gov The resulting cyanomethyl thioesters can be further utilized in amide synthesis in either a two-step or a one-pot process. acs.orgnih.gov This isothiouronium-mediated conversion is an effective alternative to traditional methods that often rely on the activation of carboxylic acids or employ transition-metal catalysis, which can have limited functional group tolerance. nih.gov The reaction tolerates various functional groups, including unprotected hydroxyl groups. acs.orgresearchgate.net The process is also scalable, maintaining high yields on a larger scale. nih.gov
Table 2: Cyanomethyl Thioester Synthesis from Carboxylic Acids
| Carboxylic Acid Substrate | Isothiouronium Salt Reagent | Product | Yield | Functional Group Tolerance |
| Benzoic Acid | 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide | Cyanomethyl benzothioate | 95% (NMR) | High tolerance for various substituents on the aromatic ring. researchgate.net |
| Aliphatic Carboxylic Acids | 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide | Corresponding cyanomethyl thioester | Moderate to high | Tolerates long alkyl chains and functional groups. researchgate.net |
| Carboxylic Acids with Unprotected Hydroxyl Groups | 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide | Hydroxylated cyanomethyl thioester | Good | The hydroxyl group does not interfere with the reaction. acs.orgresearchgate.net |
| Dehydroabietic acid (hindered substrate) | 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide | Cyanomethyl thioester derivative | Good | Demonstrates applicability to sterically hindered substrates. nih.gov |
Advanced Theoretical and Computational Modeling of Isothiouronium Bimane Hydrobromide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like (Isothiouronium)bimane Hydrobromide, DFT can elucidate the distribution of electrons and predict sites of reactivity.
While specific DFT studies on this compound are not widely published, research on structurally related isothiouronium salts provides a strong comparative framework. For instance, DFT calculations on S-benzyl isothiouronium nitrate (B79036) have been used to analyze bond lengths, bond angles, and the nature of hydrogen bonding within the crystal structure. nih.gov These studies confirm that the isothiouronium moiety readily forms charge-transfer salts, a property that is central to its chemical behavior. nih.gov Such calculations, typically employing functionals like B3LYP with basis sets such as 6-311+(2d,2p), offer deep insights into the molecule's electronic properties and structure. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a key computational tool for predicting the photophysical properties of fluorescent molecules. It allows for the calculation of excited-state energies, which correspond to the absorption and emission of light.
For bimane derivatives, TD-DFT can accurately predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), which are critical for their application as fluorescent probes. The method can model how changes in the molecular structure affect these properties. For example, studies on various fluorescent compounds show that TD-DFT can predict absorption spectra with high accuracy, often with errors of less than 0.2 eV when compared to experimental values. nih.govchemrxiv.org
Table 1: Predicted Photophysical Properties of a Generic Bimane Derivative using TD-DFT
| Property | Predicted Value | Significance |
|---|---|---|
| Maximum Absorption Wavelength (λ_abs) | ~380-420 nm | Corresponds to the energy required to excite the molecule to a higher electronic state. |
| Maximum Emission Wavelength (λ_em) | ~460-500 nm | The wavelength of light emitted as the molecule returns to its ground state, determining its fluorescent color. |
| Oscillator Strength | > 0.1 | Indicates the probability of a particular electronic transition occurring. |
Note: The values in this table are illustrative and based on typical findings for bimane-like fluorophores. Specific values for this compound would require dedicated calculations.
Computational methods, particularly DFT, are invaluable for studying the interactions between molecules and ions. researchgate.net For this compound, this includes the interaction between the (Isothiouronium)bimane cation and the bromide anion, as well as its potential interactions with other ions, such as metal ions. nih.gov
DFT calculations can determine the binding energies and geometries of these ion pairs. nih.gov For instance, computational studies on the interaction of various ligands with divalent metal ions have shown that binding energies are strongly influenced by the electrostatic attraction between the ligand and the metal cation. elsevierpure.com In the case of (Isothiouronium)bimane, the positively charged sulfur-containing group would be a primary site for interaction with anions. Furthermore, the bimane ring system could potentially chelate metal ions, and DFT can model the strength and nature of these interactions. researchgate.net Such studies are crucial for understanding the compound's behavior in biological systems, where metal ion concentrations can be significant. nih.gov
Molecular Dynamics Simulations of Solvation and Interaction Profiles in Various Media
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static quantum chemical calculations cannot. youtube.com MD simulations model the movements and interactions of atoms and molecules, allowing for the study of processes like solvation and conformational changes. mdpi.com
For this compound, MD simulations can be used to understand how it interacts with solvent molecules, such as water. These simulations can reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange. This is particularly important for understanding its properties in aqueous solutions, which are relevant to most biological applications.
MD simulations can also be combined with experimental data to refine conformational ensembles of biomolecular systems. nih.gov For instance, simulations can show how the bimane derivative interacts with biomolecules, such as proteins or DNA, providing a detailed view of the binding process at an atomistic level. nih.govnih.gov Studies on similar systems, like the interaction of small molecules with water, have successfully used MD to model complex behaviors, including phase separation and hydrogen bonding dynamics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches for Rational Design of New Bimane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or other properties. tandfonline.com This approach is particularly useful for the rational design of new molecules with enhanced or specific characteristics. nih.govmdpi.com
In the context of this compound, QSAR could be applied to design new bimane derivatives with tailored properties. For example, by systematically modifying the structure of the bimane core and the isothiouronium side chain, a library of virtual compounds can be created. The properties of these compounds, such as their fluorescence quantum yield, reactivity towards specific thiols, or cell permeability, can then be predicted using QSAR models. researchgate.net
These models are built by identifying key molecular descriptors (e.g., lipophilicity, electronic parameters, and steric properties) that influence the desired activity. Once a reliable QSAR model is established, it can be used to screen new, unsynthesized compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing. nih.gov This approach significantly accelerates the discovery and optimization of new fluorescent probes for various applications. tandfonline.com
Emerging Trends and Future Directions in Isothiouronium Bimane Hydrobromide Research
Development of Novel Bimane Scaffolds with Tunable Reactivity and Spectroscopic Characteristics
The classic bimane structure is being systematically re-engineered to create new molecular scaffolds with precisely controlled properties. Researchers are moving beyond simple substitutions to fundamental architectural changes, enabling fine-tuning of the molecule's fluorescence, reactivity, and environmental sensitivity.
A significant area of development is the introduction of extended π-systems at the α-positions of the bimane core. researchgate.net By using synthetic strategies like the Sonogashira cross-coupling reaction, researchers can attach alkyne-containing groups, which significantly red-shifts the absorbance and emission spectra compared to simpler alkyl-substituted bimanes. researchgate.net This allows for the creation of probes that can be excited by visible light. nih.gov
Another innovative approach is the modification of the core heteroatoms themselves. The synthesis of thioxobimanes, where one or both carbonyl oxygen atoms are replaced by sulfur, represents a key advance. researchgate.netariel.ac.il This substitution dramatically alters the photophysical properties, causing large shifts in the absorption spectra and changing the color of the compounds. researchgate.net
Furthermore, the rational design of bimane libraries with a variety of electron-donating and electron-withdrawing substituents has been shown to produce a palette of probes with emissions spanning from blue to red. nih.gov These modifications can also induce environmentally sensitive effects, such as intramolecular charge transfer (ICT), making their fluorescence responsive to solvent polarity and viscosity. rsc.org
Table 1: Comparison of Spectroscopic Properties for Modified Bimane Scaffolds
| Bimane Derivative Type | Modification | Key Spectroscopic Effect | Reference |
| π-Extended Bimanes | Addition of alkyne-arene groups at the α-position | Red-shifted absorbance and emission spectra | researchgate.net |
| Thioxobimanes | Replacement of carbonyl oxygen with sulfur | Marked redshift in UV-vis absorption | researchgate.net |
| Aryl-Substituted Bimanes | Addition of electron-donating or -withdrawing groups | Tunable emission from blue to red; large Stokes shifts | nih.gov |
Integration into Advanced Sensing Platforms and Biosensors for Enhanced Detection Capabilities (non-clinical)
The tunable and environmentally sensitive nature of new bimane scaffolds makes them ideal candidates for advanced sensing platforms. Research is focused on creating "smart" probes that signal the presence of specific analytes through a change in their fluorescent output, often in a "turn-on" or "turn-off" manner.
In the realm of materials science and neurodegenerative disease research, bimane-based probes have been developed for the selective detection of α-synuclein fibrils, which are hallmarks of Parkinson's disease. rsc.org Certain probes featuring electron-donating groups are designed to be sensitive to viscosity; their fluorescence is quenched in low-viscosity environments but is switched on when they bind to the surface of large fibrillar aggregates. nih.govrsc.org One such probe demonstrated high selectivity for these fibrils over other soluble proteins. rsc.org
Another novel application is the development of sensors for environmental or industrial process monitoring. A supramolecular complex of a syn-bimane derivative and β-cyclodextrin has been shown to act as a highly sensitive and selective "turn-off" fluorescence sensor for cobalt ions in aqueous solutions. researchgate.netariel.ac.il This system can be used for quantification both in solution and on solid supports like filter paper. ariel.ac.il
Table 2: Examples of Bimane-Based Sensing Platforms (Non-Clinical)
| Sensor Type | Target Analyte | Principle of Detection | Reference |
| "Turn-on" Rotor Probe | α-Synuclein Fibrils | Fluorescence activation upon binding to viscous amyloid aggregate surface | rsc.org |
| Supramolecular Complex | Cobalt (Co²⁺) | "Turn-off" fluorescence via complexation in a bimane-cyclodextrin host | ariel.ac.il |
Exploration of Green Chemistry Approaches for Sustainable Synthesis and Application Methodologies
Historically, the synthesis of bimanes involved hazardous reagents, such as gaseous chlorine or liquid bromine, which has limited their widespread adoption. researchgate.net A critical emerging trend is the development of environmentally friendly, sustainable synthetic routes that are safer, more efficient, and scalable.
Pioneering work has established solvent-free methods for bimane synthesis. researchgate.netresearchgate.net These green chemistry approaches successfully replace dangerous halogenating agents with easy-to-handle solid alternatives like trichloroisocyanuric acid (TCCA). researchgate.net The reactions can be performed under mild conditions, sometimes using sonication, and often result in high yields without the need for extensive chromatographic purification. researchgate.net This operational simplicity and improved safety profile make the large-scale production of diverse bimane derivatives more practical and affordable, opening the door to broader applications. researchgate.netresearchgate.net
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Environmental Analytical Chemistry
The future of (Isothiouronium)bimane Hydrobromide and related compounds lies at the intersection of multiple scientific disciplines. The versatility of the bimane core allows it to serve as a foundational building block in complex systems, driving collaboration between chemists, materials scientists, and environmental analysts. ariel.ac.il
Synthetic Chemistry and Materials Science: The ability of bimanes to act as ligands for metal ions is a burgeoning field of study. ariel.ac.ilariel.ac.il Researchers are creating novel coordination polymers and discrete metal complexes where the bimane unit functions not just as a fluorophore but as a structural component. ariel.ac.il This research bridges the gap between fluorescent dye synthesis and the creation of advanced materials with unique photophysical and structural properties. The synthesis of bimane oligomers and polymers is also being explored to create new conjugated organic materials. fau.de
Synthetic Chemistry and Environmental Analytical Chemistry: The development of highly sensitive and selective bimane-based sensors for pollutants, such as heavy metal ions, is a prime example of interdisciplinary synergy. researchgate.netariel.ac.il Synthetic chemists design and create the probe, while environmental chemists can apply these tools for the crucial task of monitoring and quantifying contaminants in environmental samples. chemistryjournal.netbrighton.ac.ukua.pt The development of physiologically based pharmacokinetic (PBPK) models to predict the behavior of pollutants in organisms represents another area where advanced chemical probes could provide valuable data. uliege.be
This cross-pollination of expertise is essential for translating the fundamental chemical and photophysical properties of bimanes into practical solutions for complex scientific challenges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Isothiouronium)bimane Hydrobromide, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves nucleophilic substitution reactions between thiourea derivatives and brominated precursors, followed by hydrobromide salt formation. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity . Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weight (e.g., m/z 282.2 for bimane derivatives) .
Q. How does this compound function as a fluorescent probe in biological systems?
- Methodology : The bimane core acts as a fluorophore due to its π-conjugated system. Researchers use fluorescence spectroscopy (excitation/emission at 320–420 nm) to track biomolecular interactions. For example, in amyloid studies, thioflavin-T displacement assays quantify binding affinity via fluorescence quenching . Solvent polarity and substituent effects (electron-donating/withdrawing groups) on λabs/λem are analyzed using Hammett plots and density functional theory (DFT) calculations .
Advanced Research Questions
Q. How can structural ambiguities in (Isothiouronium)bimane derivatives be resolved when NMR data contradicts expected symmetry?
- Methodology : Discrepancies in 1H-NMR (e.g., non-equivalent phenyl protons) suggest alternative tautomers or stereoisomers. Researchers use 2D NMR (COSY, NOESY) to confirm spatial arrangements. Comparative analysis with reference compounds (e.g., symmetric bimane derivatives) and X-ray crystallography resolves structural conflicts. Computational modeling (DFT) evaluates electron density shifts during excitation to explain spectral anomalies .
Q. What experimental designs address conflicting radioprotective efficacy data for this compound across in vivo models?
- Methodology : Dose–response studies in murine models (e.g., 8–11 Gy X-irradiation) with intraperitoneal administration (281 mg/kg) are standardized using survival rate and hematological biomarkers (e.g., lymphocyte counts). Contradictions arise from variations in metabolic clearance or tissue-specific uptake. Pharmacokinetic profiling (LC-MS/MS) quantifies bioavailability, while knock-in/knockout models (e.g., glutathione peroxidase-deficient mice) test mechanistic hypotheses .
Q. How do electron-donating/withdrawing substituents on the bimane core influence its photophysical properties in "push–pull" systems?
- Methodology : Substituents (e.g., –CN, –NMe2) are introduced via Suzuki coupling or nucleophilic aromatic substitution. Time-dependent DFT (TD-DFT) calculates HOMO–LUMO gaps and charge transfer dynamics. Transient absorption spectroscopy measures excited-state lifetimes. For example, –NMe2 groups redshift λabs to 418 nm (E = 3.17 eV) via intramolecular charge transfer, while –CN groups maintain λabs at 320 nm (E = 3.70 eV) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?
- Feasible : Prioritize in vitro assays (e.g., fluorescence anisotropy for binding kinetics) before murine models.
- Novel : Explore understudied applications (e.g., mitochondrial ROS sensing).
- Ethical : Adhere to IACUC protocols for in vivo studies, including humane endpoints for radiation exposure .
- Relevant : Align with NIH priorities for radioprotectants or theranostic agents .
Q. What statistical approaches mitigate variability in fluorescence-based assays for bimane derivatives?
- Methodology : Normalize fluorescence intensity to internal standards (e.g., Rhodamine B). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-resolved data, apply multivariate regression to account for photobleaching .
Data Interpretation and Contradiction Management
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectral data?
- Methodology : Re-optimize DFT parameters (e.g., solvent dielectric constant in PCM models). Validate with experimental NMR chemical shifts (δ) and coupling constants (J). For fluorescence, compare calculated transition dipole moments with polarized excitation measurements .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
